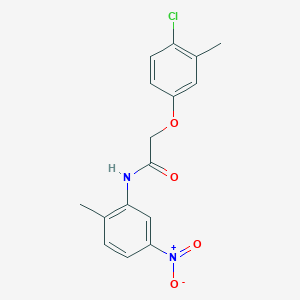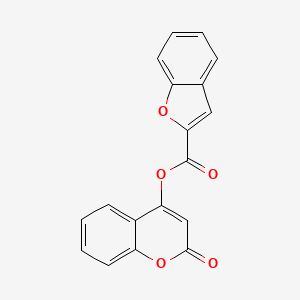
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as FM-381, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. FM-381 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the drug. In addition, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its selectivity for BTK, which allows for more specific targeting of B-cell signaling pathways. However, one limitation of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to the drug. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in different disease settings.
将来の方向性
There are several potential future directions for N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine research. One area of interest is the development of combination therapies with other targeted agents, such as PI3K inhibitors or immunomodulatory drugs, to improve efficacy and overcome drug resistance. Another potential direction is the exploration of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine in other disease settings, such as multiple sclerosis or systemic lupus erythematosus. Finally, further optimization of the synthesis and formulation of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine could lead to improved pharmacokinetic properties and increased clinical utility.
合成法
The synthesis of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine involves several steps, starting with the reaction of 3-fluoroaniline with 2-chloro-6-methylpyrimidine to form 2-(3-fluorophenyl)-6-methylpyrimidine. This intermediate is then reacted with morpholine in the presence of a base to yield the final product, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine. The synthesis of N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been optimized to improve yield and purity, making it a viable candidate for further development.
科学的研究の応用
N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study published in Cancer Research, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine was found to inhibit the growth of B-cell lymphoma cell lines in vitro and in vivo. In another study published in the Journal of Immunology, N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine was shown to suppress the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. These findings suggest that N-(3-fluorophenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine has potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
N-(3-fluorophenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-9-14(18-13-4-2-3-12(16)10-13)19-15(17-11)20-5-7-21-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPUZAQLSRMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)


![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)




